

15,16-Dihydrotanshindiol C from Salvia miltiorrhiza: A Technical Guide

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Compound of Interest

Compound Name: 15,16-Dihydrotanshindiol C

Cat. No.: B3030361

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Introduction

15,16-Dihydrotanshindiol C is a diterpenoid compound isolated from the roots of *Salvia miltiorrhiza* Bunge (Danshen), a plant widely used in traditional Chinese medicine.[1] This compound is of significant interest to the scientific community due to its potent activity as a thrombin inhibitor.[1] Thrombin is a critical serine protease that plays a central role in the blood coagulation cascade, and its inhibition is a key therapeutic strategy for the prevention and treatment of thrombotic disorders. This guide provides a comprehensive overview of the available technical information on **15,16-Dihydrotanshindiol C**, including its properties, potential experimental protocols, and the current understanding of its biological context.

Chemical and Physical Properties

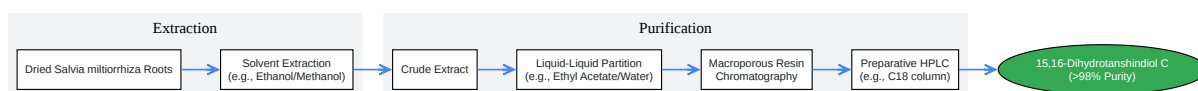
Limited specific data on the physicochemical properties of **15,16-Dihydrotanshindiol C** is available in public literature. However, its basic chemical information is summarized in the table below.

Property	Value
Molecular Formula	C ₁₈ H ₁₈ O ₅
Molecular Weight	314.33 g/mol
CAS Number	891854-96-9
Class	Diterpenoid

Isolation and Purification from *Salvia miltiorrhiza*

A specific, detailed protocol for the isolation and purification of **15,16-Dihydrotanshindiol C** has not been extensively published. However, based on general methods for the separation of diterpenoids from *Salvia miltiorrhiza*, a plausible workflow can be proposed. This typically involves solvent extraction followed by chromatographic separation techniques.

A generalized workflow for the isolation of diterpenoids from *Salvia miltiorrhiza* is presented below. It is important to note that optimization of solvents and chromatographic conditions would be necessary to achieve the specific isolation of **15,16-Dihydrotanshindiol C**.



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A potential workflow for the isolation of **15,16-Dihydrotanshindiol C**.

Biological Activity and Mechanism of Action

The primary reported biological activity of **15,16-Dihydrotanshindiol C** is its potent inhibition of thrombin.^[1] Thrombin is a key enzyme that converts fibrinogen to fibrin, leading to the formation of a blood clot. Inhibitors of thrombin are crucial anticoagulant agents used in the management of various cardiovascular diseases, including deep vein thrombosis, pulmonary embolism, and stroke.

While **15,16-Dihydrotanshindiol C** is cited as a potent thrombin inhibitor, specific quantitative data, such as its half-maximal inhibitory concentration (IC₅₀), are not readily available in the reviewed scientific literature. The determination of such values would be a critical step in further characterizing its therapeutic potential.

Experimental Protocols

Thrombin Inhibition Assay (Fluorometric)

The following is a representative protocol for a fluorometric thrombin inhibitor screening assay that can be adapted to determine the inhibitory activity of **15,16-Dihydrotanshindiol C**. This protocol is based on commercially available kits and common laboratory practices.

Objective: To determine the IC₅₀ value of **15,16-Dihydrotanshindiol C** for thrombin inhibition.

Materials:

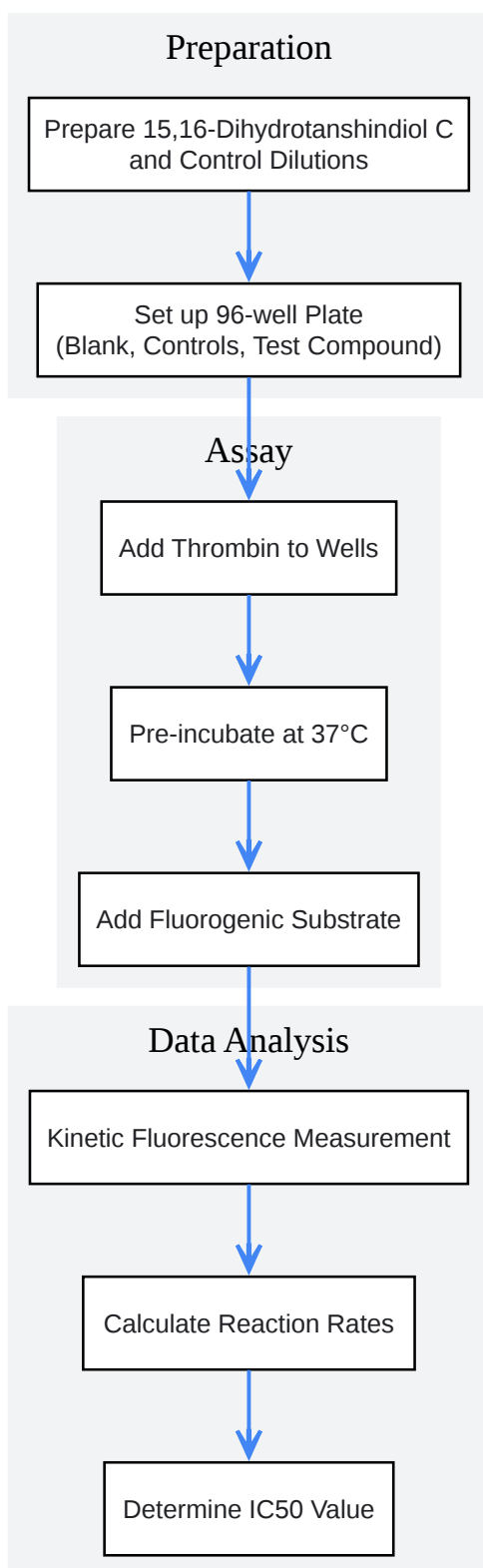
- **15,16-Dihydrotanshindiol C**
- Human Thrombin
- Fluorogenic Thrombin Substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC)
- Assay Buffer (e.g., Tris-HCl, pH 8.0, with NaCl and CaCl₂)
- 96-well black microplate
- Fluorometric microplate reader (Excitation/Emission ~350-380 nm / ~440-460 nm)
- Known thrombin inhibitor as a positive control (e.g., Argatroban)
- DMSO for compound dissolution

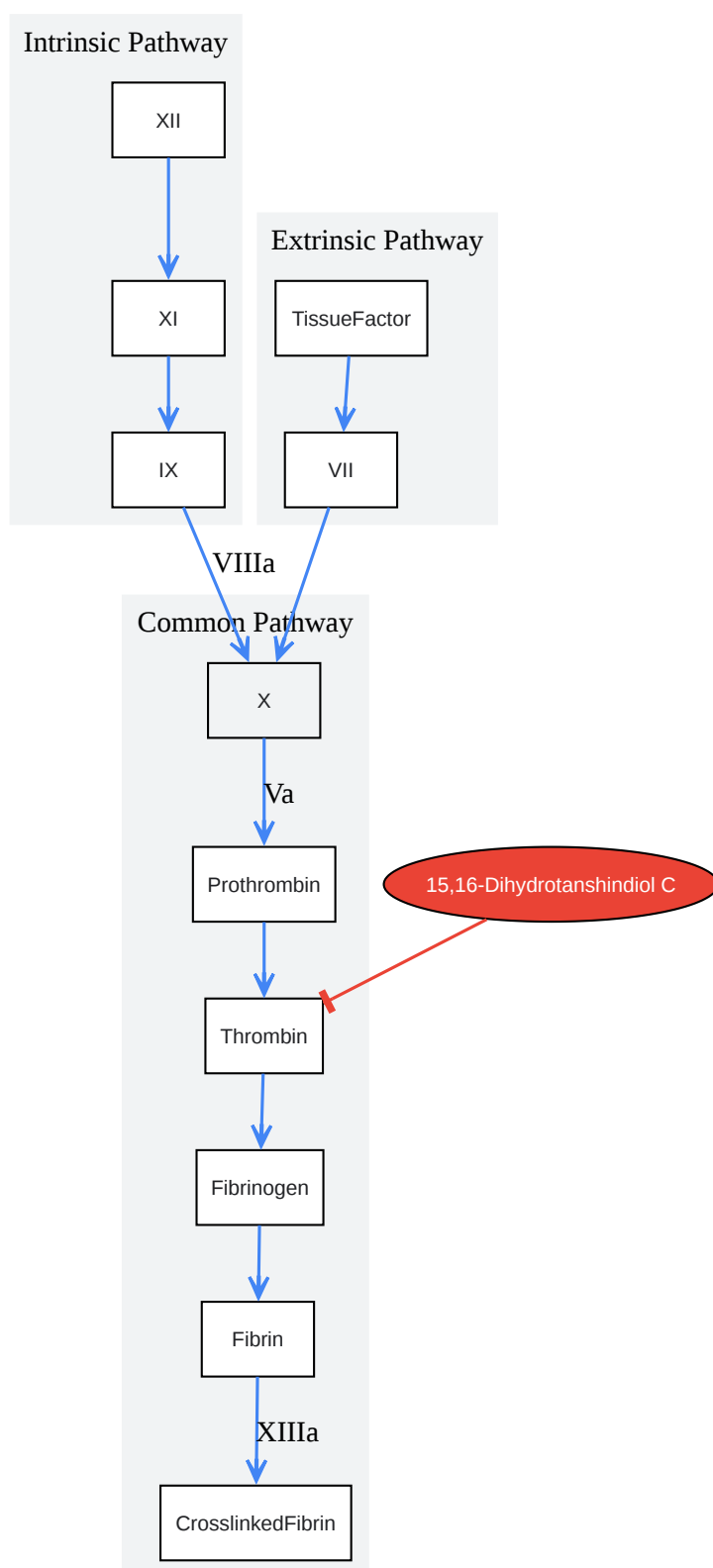
Procedure:

- Compound Preparation:
 - Prepare a stock solution of **15,16-Dihydrotanshindiol C** in DMSO.

- Create a series of dilutions of the stock solution in assay buffer to achieve a range of final assay concentrations.
- Assay Setup:
 - In a 96-well black microplate, add the following to respective wells:
 - Blank: Assay Buffer
 - Negative Control: Assay Buffer + Thrombin
 - Positive Control: Assay Buffer + Thrombin + Positive Control Inhibitor
 - Test Compound: Assay Buffer + Thrombin + **15,16-Dihydrotanshindiol C** (at various concentrations)
- Pre-incubation:
 - Add the thrombin solution to the wells containing the assay buffer and the test compound or controls.
 - Incubate the plate at 37°C for 10-15 minutes to allow for the interaction between the inhibitor and the enzyme.
- Reaction Initiation:
 - Add the fluorogenic thrombin substrate to all wells to initiate the enzymatic reaction.
- Measurement:
 - Immediately place the microplate in a fluorometric plate reader.
 - Measure the fluorescence intensity kinetically at 37°C for a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes.
- Data Analysis:
 - Calculate the rate of substrate cleavage (increase in fluorescence over time) for each well.

- Normalize the rates of the test compound wells to the negative control (100% activity) and the blank (0% activity).
- Plot the percentage of thrombin inhibition versus the concentration of **15,16-Dihydrotanshindiol C**.
- Determine the IC50 value by fitting the data to a dose-response curve.





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References

- 1. medchemexpress.com [medchemexpress.com]
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